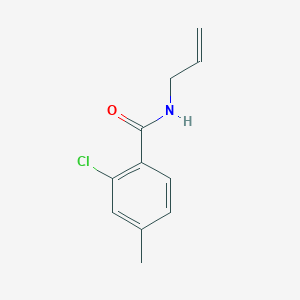
1-(2-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1-(2-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.14297583 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Research by Bektaş et al. (2010) demonstrates the synthesis of novel triazole derivatives, highlighting their antimicrobial activities. These compounds, developed through reactions involving ester ethoxycarbonylhydrazones with primary amines, have shown effectiveness against a variety of test microorganisms, suggesting the potential of 1-(2-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in contributing to new antimicrobial agents (Bektaş et al., 2010).
Pharmaceutical Development
The compound has also been explored for its role in pharmaceutical development, particularly in the synthesis of CCR5 antagonists. Ikemoto et al. (2005) developed an orally active CCR5 antagonist using a practical method that includes steps such as esterification, intramolecular Claisen type reactions, and amidation, demonstrating the compound's utility in creating therapeutic molecules with potential applications in treating conditions such as HIV (Ikemoto et al., 2005).
Synthesis Methodologies
Albert and Taguchi (1972) explored the synthesis of 1- and 2-methyl derivatives of 5,7-disubstituted V-triazolo(4,5-d)pyrimidines (7- and 8-methyl 2,6-disubstituted 8-azapurines) from 1,2,3-triazoles. This study demonstrates the compound's relevance in chemical synthesis, offering a pathway to create derivatives with varied biological activities (Albert & Taguchi, 1972).
Neuraminidase Inhibitory Activity
Research into neuraminidase (NA) inhibitory activity by Mei et al. (2020) on 1,2,4-triazole-3-sulfide derivatives, including structural analysis through X-ray diffraction, highlights the compound's potential in antiviral applications. These derivatives exhibited potent NA inhibitory activity, suggesting possible use in designing drugs against influenza viruses (Mei et al., 2020).
Cytotoxicity and Molecular Docking Studies
Further, Shinde et al. (2022) synthesized 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives to evaluate their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. This research underscores the compound's application in cancer research, providing insights into its mechanism of action through molecular docking studies (Shinde et al., 2022).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-9-15-14(19)13-10(2)18(17-16-13)11-7-5-6-8-12(11)20-3/h5-8H,4,9H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJYVWPUKCWZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4611180.png)
![4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4611186.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4611193.png)
![6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4611199.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-diethyl-1,3-propanediamine](/img/structure/B4611205.png)
![4-methyl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4611219.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4611229.png)
![4-{[1-(1,3-benzodioxol-5-yl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4611234.png)
![6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4611240.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4611269.png)
![3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4611277.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4611284.png)
